N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Description

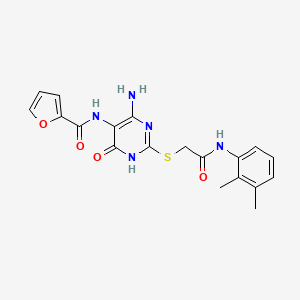

N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyrimidinone core (6-oxo-1,6-dihydropyrimidin-5-yl) substituted with a furan-2-carboxamide group at position 5, a thioether-linked 2-((2,3-dimethylphenyl)amino)-2-oxoethyl moiety at position 2, and an amino group at position 2. This structure combines functional groups known for hydrogen bonding (amino, carboxamide) and lipophilic interactions (2,3-dimethylphenyl), which are critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-[4-amino-2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S/c1-10-5-3-6-12(11(10)2)21-14(25)9-29-19-23-16(20)15(18(27)24-19)22-17(26)13-7-4-8-28-13/h3-8H,9H2,1-2H3,(H,21,25)(H,22,26)(H3,20,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMDRKPYUUCUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a complex organic compound with significant potential in pharmacological applications due to its unique molecular structure and biological activity. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 404.45 g/mol. Its structure includes multiple functional groups such as amines, thioethers, and amides, which are crucial for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl) exhibit significant antimicrobial properties. A study demonstrated that derivatives with pyrimidine rings showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis due to structural modifications that increase hydrophobic interactions with bacterial membranes .

Anticancer Properties

The compound also shows promise in anticancer activity. Research has indicated that similar pyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a derivative exhibited an IC50 value of 12 µM against HeLa cells, suggesting potent anticancer effects .

The biological activity of N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl) is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways in pathogens or cancer cells.

- DNA Interaction : It has been suggested that the compound can intercalate into DNA, disrupting replication processes.

- Receptor Binding : Binding affinity studies indicate potential interactions with various receptors involved in cell signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted by Rahman et al. evaluated the antimicrobial efficacy of a series of pyrimidine derivatives against E. coli and S. aureus. The compound demonstrated MIC values lower than standard antibiotics like ciprofloxacin, indicating superior efficacy in certain cases .

Study 2: Anticancer Activity

In vitro studies on HeLa cells revealed that derivatives similar to N-(4-amino...) induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

The compound exhibits promising antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that derivatives of pyrimidine compounds often show enhanced antibacterial activity due to structural modifications that improve their interaction with bacterial targets.

For instance, studies have demonstrated that similar pyrimidine derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The presence of electron-withdrawing groups on the aromatic rings has been shown to optimize these compounds' antibacterial efficacy .

2. Anticancer Properties

Recent investigations into the anticancer potential of pyrimidine derivatives have revealed that compounds like N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide can induce apoptosis in cancer cells. In vitro studies have highlighted its ability to disrupt microtubule formation and induce cell cycle arrest in various cancer cell lines .

Case Study 1: Antibacterial Efficacy

A study conducted by Patel et al. synthesized a series of pyrimidine derivatives and evaluated their antibacterial activity against several pathogens. The results indicated that certain modifications led to compounds that were significantly more potent than traditional antibiotics like trimethoprim, showcasing the potential for developing new antimicrobial agents based on the structure of this compound .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives of the compound were tested against human tumor cell lines. The findings revealed that certain derivatives exhibited high antiproliferative activity and could effectively induce apoptosis through mechanisms involving microtubule disruption and G2/M cell cycle arrest .

Summary of Findings

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine Derivatives

- Example: 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide . Structural Comparison: Replaces the pyrimidinone oxygen with sulfur (thioxo group) and incorporates a thieno-fused ring. Impact: Increased lipophilicity due to sulfur atoms may enhance membrane permeability but reduce aqueous solubility. Activity: Reported as antimicrobial agents with MIC values of 2–8 µg/mL against Staphylococcus aureus .

Pyridazine-Pyrrolo Hybrids

- Example: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide . Structural Comparison: Features a pyridazine-pyrrolo bicyclic system and trifluoromethyl/morpholine substituents. Impact: The trifluoromethyl group enhances metabolic stability, while the morpholine moiety improves solubility. Activity: Likely targets kinases or GPCRs due to the prevalence of such motifs in kinase inhibitors .

Dipeptide-Linked Pyrimidines

- Example: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide . Structural Comparison: Integrates a dipeptide-like backbone with a pyrimidinone group. Impact: The extended hydrophobic chain may improve target binding but complicate synthetic accessibility. Activity: Potential protease inhibitors or antibacterials, given similarities to β-lactam derivatives .

Comparative Data Table

Research Findings and Implications

Thioether vs.

Role of the Furan Group : The furan-2-carboxamide moiety likely enhances binding affinity through π-π stacking or hydrogen bonding, similar to phenyl groups in but with improved solubility due to the oxygen heteroatom.

Amino Substitution: The 4-amino group on the pyrimidinone core may facilitate hydrogen bonding with enzymatic targets, analogous to the amino groups in β-lactam antibiotics .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing pyrimidine-5-carboxamide derivatives with thioether and furan substituents?

Answer: Pyrimidine-5-carboxamide derivatives are typically synthesized via multi-step protocols involving:

- Coupling reactions : Use of coupling agents like HBTU or HATU in DMF with bases such as DIPEA or NMM to form amide bonds between pyrimidine intermediates and substituted furan-carboxylic acids .

- Thioether formation : Reaction of 2-mercaptopyrimidines with α-haloacetamide derivatives (e.g., 2-bromoacetamides) under mild basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether moiety .

- Purification : Final compounds are purified via column chromatography or recrystallization, with purity verified by HPLC (e.g., >90% purity thresholds) .

Q. How are structural ambiguities resolved in the characterization of such complex heterocycles?

Answer: Key analytical methods include:

- Multinuclear NMR : ¹H and ¹³C NMR to confirm substitution patterns, particularly distinguishing between oxo/thio groups and verifying furan/pyrimidine ring connectivity. For example, deshielded carbonyl signals (~165–175 ppm in ¹³C NMR) confirm carboxamide formation .

- HRMS : High-resolution mass spectrometry to validate molecular ion peaks and rule out isotopic or fragmentation artifacts .

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives, though limited by compound solubility .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thioether linkage in sterically hindered pyrimidine intermediates?

Answer: Steric hindrance at the pyrimidine C2 position (due to the thioether and dimethylphenyl groups) often reduces nucleophilic reactivity. Mitigation strategies include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility and stabilize transition states .

- Temperature control : Reactions performed at 50–60°C balance kinetic activation with thermal decomposition risks .

- Catalysis : Use of catalytic KI to facilitate halogen exchange in α-bromoacetamide precursors, improving electrophilicity .

- Real-time monitoring : TLC or in-situ IR spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How should contradictions in spectral data (e.g., unexpected NMR splitting patterns) be investigated?

Answer: Discrepancies between expected and observed spectral data may arise from:

- Tautomerism : Dynamic equilibria between thiol/thione or keto-enol forms in solution. Variable-temperature NMR (e.g., 25–80°C) can identify shifting peaks indicative of tautomeric states .

- Residual solvents or impurities : DMSO-d₆ or DMF-d₇ residues in NMR samples may obscure signals. Purity reassessment via HPLC-MS is recommended .

- Stereochemical effects : Diastereotopic protons in chiral intermediates (e.g., asymmetric carboxamide groups) may split signals unexpectedly. COSY or NOESY experiments clarify spatial arrangements .

Q. What methodologies are suitable for evaluating the biological activity of this compound in enzyme inhibition assays?

Answer: For kinase or protease inhibition studies:

- Enzyme kinetics : Use of fluorogenic substrates (e.g., ATP-analog probes) in continuous assays to determine IC₅₀ values. Buffer conditions (pH 7.4, 37°C) mimic physiological environments .

- Docking studies : Molecular modeling (e.g., AutoDock Vina) to predict binding modes, focusing on interactions between the furan carboxamide and enzyme active sites .

- Selectivity profiling : Counter-screening against related enzymes (e.g., tyrosine vs. serine/threonine kinases) to assess specificity .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activity across similar pyrimidine derivatives?

Answer: Variability in bioactivity data may stem from:

- Structural nuances : Subtle differences in substituents (e.g., 2,3-dimethylphenyl vs. 4-fluorophenyl groups) drastically alter steric/electronic profiles. Comparative QSAR studies can identify critical pharmacophores .

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times affect compound efficacy. Standardization via guidelines (e.g., NIH Assay Guidance Manual) is advised .

- Metabolic stability : Rapid degradation in certain media (e.g., liver microsomes) may underestimate potency. Parallel stability assays (e.g., HPLC-MS monitoring) clarify contributions of metabolism .

Q. What steps validate the reproducibility of synthetic protocols for this compound?

Answer:

- Reagent batch testing : Ensure consistency in coupling agents (e.g., HBTU activity varies by supplier) .

- Inert atmosphere : Schlenk lines or gloveboxes prevent oxidation of thiol intermediates during thioether formation .

- Interlaboratory validation : Collaborative synthesis trials across labs to identify protocol sensitivities (e.g., humidity effects on hygroscopic reagents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.